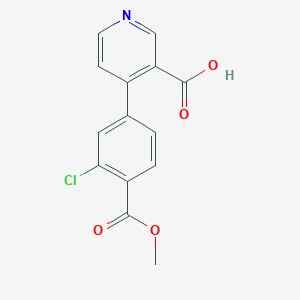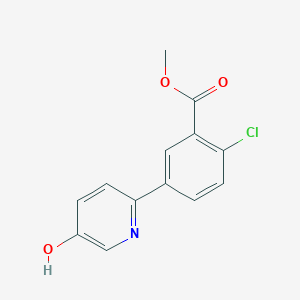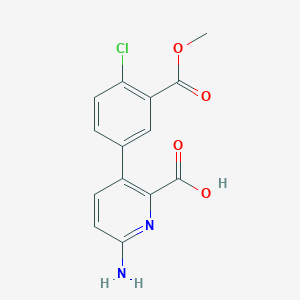
4-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, commonly known as 4-PNCA, is a synthetic compound that has been used in scientific research for decades. It is an analog of the naturally occurring molecule nicotinic acid, which is an essential component of many biochemical pathways. 4-PNCA has a wide range of applications in scientific research due to its unique properties, including its ability to modulate the activity of certain receptors, enzymes, and other proteins.
科学的研究の応用
4-PNCA has been used in a variety of scientific research applications, including studies of receptor activation, enzyme inhibition, and other biochemical processes. It has been used to study the activity of nicotinic acetylcholine receptors, as well as the activation of G-protein coupled receptors (GPCRs). 4-PNCA has also been used to investigate the biochemical mechanisms underlying the regulation of gene expression, protein synthesis, and other cellular processes.
作用機序
4-PNCA acts as an agonist of nicotinic acetylcholine receptors, which are involved in the regulation of numerous physiological processes. It also binds to GPCRs, which are involved in the regulation of a wide range of cellular processes. The exact mechanisms of action of 4-PNCA are not fully understood, but it is believed to modulate the activity of these receptors and other proteins in a variety of ways.
Biochemical and Physiological Effects
4-PNCA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in the regulation of numerous physiological processes, including muscle contraction, neurotransmission, and hormone secretion. It has also been shown to modulate the activity of GPCRs, which are involved in the regulation of a wide range of cellular processes, including cell growth and differentiation.
実験室実験の利点と制限
4-PNCA has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be stored for extended periods without significant degradation. It is also a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, 4-PNCA also has some limitations. It is not as effective as some other compounds in modulating the activity of certain receptors, enzymes, and other proteins, and its effects are not always consistent.
将来の方向性
There are several potential future directions for research on 4-PNCA. One possibility is to further investigate its effects on the activity of nicotinic acetylcholine receptors and GPCRs. Another potential direction is to explore the potential therapeutic applications of 4-PNCA, such as its use as an analgesic or anti-inflammatory agent. Additionally, further research could be done to investigate the potential interactions of 4-PNCA with other drugs, as well as its potential side effects. Finally, further research could be done to explore the potential uses of 4-PNCA in other areas of scientific research, such as cell biology and biochemistry.
合成法
4-PNCA can be synthesized from the reaction of 3-pyrrolidinylcarbonyl chloride and 4-nitrophenol in the presence of triethylamine. The reaction is typically carried out in a polar solvent such as dimethylformamide or dimethylsulfoxide at a temperature of approximately 80°C. The reaction yields a white solid, which can be purified by recrystallization in a suitable solvent.
特性
IUPAC Name |
4-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(19-8-1-2-9-19)13-5-3-4-12(10-13)14-6-7-18-11-15(14)17(21)22/h3-7,10-11H,1-2,8-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXWVWNZGNLZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692774 |
Source


|
| Record name | 4-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid | |
CAS RN |
1261895-13-9 |
Source


|
| Record name | 4-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6415652.png)
![6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415655.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6415657.png)
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-hydroxypyridine, 95%](/img/structure/B6415666.png)

![6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415676.png)







